Benzyl 3-amino-3-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 248.32 g/mol. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is characterized by the presence of both an amino group and a carboxylate group. It is primarily utilized in organic synthesis and medicinal chemistry due to its unique structural properties.
Benzyl 3-amino-3-methylpiperidine-1-carboxylate is classified under the category of piperidine derivatives. It can be sourced from various chemical suppliers and is often used as an intermediate in the synthesis of more complex organic molecules. The compound is noted for its potential applications in pharmaceuticals, particularly in the development of treatments for neurological disorders and other medical conditions.
The synthesis of benzyl 3-amino-3-methylpiperidine-1-carboxylate typically involves several key steps:
The synthesis process can yield high purity products when optimized for reaction time and temperature. Typical yields reported in laboratory settings range from 70% to 90%, depending on the specific conditions used.
Benzyl 3-amino-3-methylpiperidine-1-carboxylate features a piperidine ring substituted with a benzyl group at one position and an amino group at another. The carboxylate group contributes to its reactivity.
This representation highlights the connectivity of atoms within the molecule.
Benzyl 3-amino-3-methylpiperidine-1-carboxylate participates in several types of chemical reactions:
Common reagents include:
The major products formed from these reactions include substituted piperidine derivatives, which may have distinct biological activities.
The mechanism of action for benzyl 3-amino-3-methylpiperidine-1-carboxylate involves its interaction with specific enzymes and receptors within biological systems. Upon binding to these molecular targets, it modulates their activity, influencing various biochemical pathways such as signal transduction and gene expression. This interaction underlies its potential therapeutic effects, particularly in neurological contexts.
Benzyl 3-amino-3-methylpiperidine-1-carboxylate is typically characterized by:
The compound exhibits notable stability under standard laboratory conditions but may undergo hydrolysis or degradation under extreme pH or temperature conditions. Its reactivity profile allows it to participate in diverse organic transformations, making it valuable for synthetic applications.
Benzyl 3-amino-3-methylpiperidine-1-carboxylate has several significant applications:
This compound's unique structural features and reactivity make it a versatile tool in both research and industrial applications.
Catalytic hydrogenation enables efficient piperidine ring functionalization and protection. Palladium-catalyzed hydrogenation of tert-butyl 3-cyano-3-methylpiperidine-1-carboxylate in methanol at 50 psi H₂ yields the corresponding aminomethyl derivative, which undergoes in-situ Cbz protection to form benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate with >95% conversion and 97% ee when chiral catalysts are employed [3]. This method benefits from mild conditions and avoids racemization at the stereogenic C3 carbon. Platinum oxide (PtO₂) catalysts show complementary reactivity for substrates containing acid-sensitive groups; hydrogenation at 30°C in acetic acid achieves near-quantitative reduction of enamine intermediates preceding piperidine cyclization [8]. Optimization studies reveal that solvent choice critically impacts diastereoselectivity—protic solvents like ethanol favor cis-isomer formation (dr 4:1) due to hydrogen-bond-directed substrate adsorption on the catalyst surface [7].
Table 1: Catalytic Hydrogenation Conditions for Piperidine Derivatives
Catalyst | Pressure (psi) | Solvent | Temp (°C) | Conversion (%) | Stereoselectivity (ee or dr) |
---|---|---|---|---|---|
Pd/C (10%) | 50 | Methanol | 25 | >95 | 97% ee |
PtO₂ | 60 | Acetic Acid | 30 | 99 | dr 3.5:1 (cis:trans) |
Rh/Al₂O₃ | 100 | Ethanol | 50 | 92 | dr 4:1 (cis:trans) |
Asymmetric synthesis of 3-amino-3-methylpiperidine cores leverages chiral auxiliaries and enzymatic resolution. (R)-1-Phenylethylamine serves as a recoverable chiral controller in reductive amination of 3-oxopiperidine precursors, yielding enantiomerically pure (R)-benzyl 3-amino-3-methylpiperidine-1-carboxylate with 94% ee after auxiliary removal and Cbz protection [3] [9]. Diastereomeric salts formed with (1S)-(+)-10-camphorsulfonic acid enable resolution of racemic mixtures; fractional crystallization in ethanol provides the (3R)-enantiomer with 99% de and 40% yield [5]. Enzymatic approaches using immobilized lipases (e.g., Candida antarctica Lipase B) selectively acylate the (S)-isomer of N-unprotected 3-amino-3-methylpiperidine in toluene, leaving the (R)-enantiomer for carboxylation (ee >98%) [2]. Kinetic studies show the steric bulk of the 3-methyl group impedes racemization, allowing high optical purity retention during benzyloxycarbonylation [9].
Table 2: Stereoselective Synthesis Methods Comparison
Method | Chiral Source | Key Conditions | Yield (%) | ee (%) |
---|---|---|---|---|
Reductive Amination | (R)-1-Phenylethylamine | NaBH₃CN, MeOH, 0°C | 78 | 94 |
Diastereomeric Salt | (1S)-(+)-Camphorsulfonic Acid | Ethanol, -20°C | 40 | >99 |
Enzymatic Resolution | CALB Lipase | Vinyl acetate, toluene, 25°C | 35 (recovered) | >98 |
Organocatalysts enable asymmetric introduction of the benzyloxycarbonyl group. Cinchona alkaloid-derived thioureas (e.g., (DHQD)₂PHAL) catalyze carboxylation of 3-amino-3-methylpiperidine with benzyl chloroformate in dichloromethane, achieving 92% ee by directing Re-face attack through hydrogen-bonding interactions [3] [9]. In-situ FTIR studies reveal that catalyst loading above 5 mol% diminishes enantioselectivity due to competing non-chiral background reactions. Phase-transfer catalysis (PTC) with N-(9-anthracenylmethyl)cinchoninium bromide facilitates reactions in biphasic toluene/water systems, yielding (R)-enantiomers with 85% ee but requiring stoichiometric benzyl chloroformate to suppress N,O-dicarboxylation [9]. Iminium ion activation using diarylprolinol silyl ethers affords moderate enantiocontrol (70% ee) but is impractical for scale-up due to catalyst cost.
Benzyl groups serve as transient N-protectors during piperidine functionalization. Hydrogenolysis of N-benzyl intermediates employs Pd(OH)₂/C (Pearlman’s catalyst) in methanol under 1 atm H₂, achieving quantitative deprotection in 2 hours without epimerization at C3 [4] [9]. For acid-labile substrates, 4-OTBS benzyl esters—cleavable via fluoride-induced 1,6-elimination—provide orthogonality; treatment with TBAF in THF generates p-quinone methide as a transient intermediate, liberating the free amine with 93% yield [7]. Critical to functional group tolerance is the stability of standard Cbz groups (BnOC(O)-) toward nucleophiles and mild bases, enabling selective O-alkylations or amide couplings on the piperidine ring [4].
Table 3: Benzyl/Cbz Deprotection Methods
Method | Conditions | Functional Group Tolerance | Yield (%) |
---|---|---|---|
Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm), MeOH, 25°C | Low (cleaves alkenes, nitro) | 95 |
Lewis Acid-Mediated | BCl₃, pentamethylbenzene, DCM, -78°C | High (esters, ketones) | 88 |
Fluoride Cleavage | TBAF (1M in THF), pH 7, 25°C | Moderate (amide, cyano) | 93 |
Solid-phase synthesis (SPS) streamlines piperidine derivative libraries but faces yield constraints. Rink amide resin-bound 3-amino-3-methylpiperidine undergoes automated carboxylation with benzyl chloroformate/DIPEA in DMF, achieving 85% purity after TFA cleavage but suffering from 15% diketopiperazine formation due to prolonged resin exposure [9]. Solution-phase routes afford higher yields (92%) for benzyl 3-amino-3-methylpiperidine-1-carboxylate via in-situ carbamate formation without support-derived impurities [6]. However, SPS excels for convergent intermediates like imidazo[1,2-a]pyridine-piperidine hybrids, where on-resin Suzuki coupling at 80°C provides 75% yield versus 65% in solution due to site isolation preventing homocoupling [6]. Economic modeling indicates solution-phase synthesis is preferable for gram-scale production ($280/g vs. SPS at $490/g), while SPS benefits milligram-scale diversification.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3